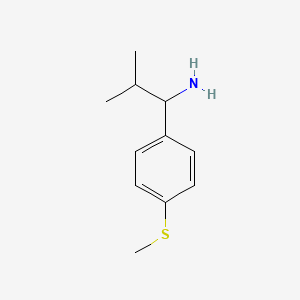
1-(2,3,4-Trichlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8Cl3N It is a derivative of phenylethylamine, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trichlorophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichlorobenzaldehyde with nitromethane to form 2,3,4-trichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with different functional groups.
Scientific Research Applications
1-(2,3,4-Trichlorophenyl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure but with two chlorine atoms.
1-(3,4-Dichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.
1-(2,3,5-Trichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.
Uniqueness
1-(2,3,4-Trichlorophenyl)ethan-1-amine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H8Cl3N |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3 |
InChI Key |
UQXMKRKFGMFXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
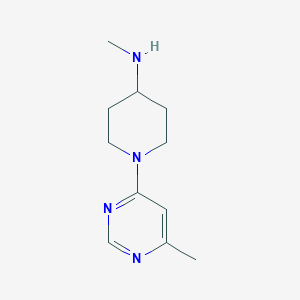
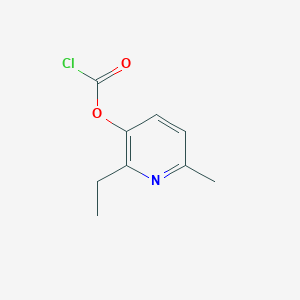
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
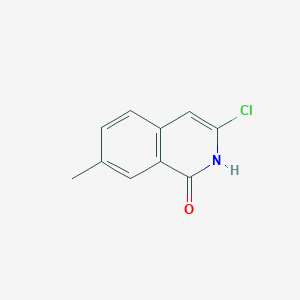
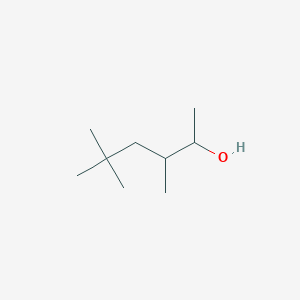
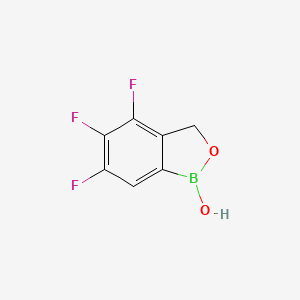


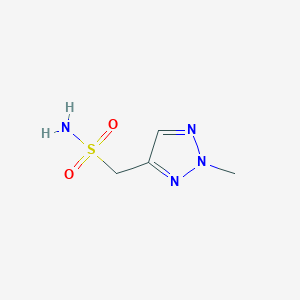
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
